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molecular formula H3O4PZr B081580 Zirconium phosphate CAS No. 13765-95-2

Zirconium phosphate

Cat. No. B081580
M. Wt: 189.22 g/mol
InChI Key: SDKTUKJXHDZWMB-UHFFFAOYSA-N
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Patent
US04318417

Procedure details

By conducting the same manner as in the above (1) except using 448 g of sodium pyrophosphate (Na4P2O7.10H2O) in place of 250 g of 98% phosphoric acid, particles of the desired compound are prepared.
Name
( 1 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
448 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
P([O-])([O-])([O-])=O.[Zr+4:6].P([O-])([O-])([O-])=O.P([O-])([O-])([O-])=O.P([O-])([O-])([O-])=O.[Zr+4].[Zr+4].[O-:24][P:25]([O:28][P:29]([O-:32])([O-:31])=[O:30])(=[O:27])[O-:26].[Na+].[Na+].[Na+].[Na+]>>[O-:26][P:25]([O:28][P:29]([O-:32])([O-:31])=[O:30])(=[O:24])[O-:27].[Zr+4:6] |f:0.1.2.3.4.5.6,7.8.9.10.11,12.13|

Inputs

Step One
Name
( 1 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(=O)([O-])([O-])[O-].[Zr+4].P(=O)([O-])([O-])[O-].P(=O)([O-])([O-])[O-].P(=O)([O-])([O-])[O-].[Zr+4].[Zr+4]
Step Two
Name
Quantity
448 g
Type
reactant
Smiles
[O-]P([O-])(=O)OP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
[O-]P([O-])(=O)OP(=O)([O-])[O-].[Zr+4]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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